2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Description

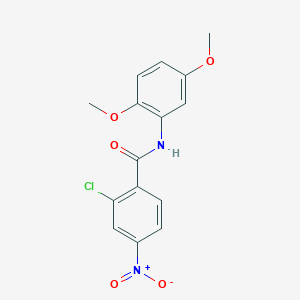

2-Chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a nitro group at the 4-position on the benzoyl ring, and a 2,5-dimethoxyphenyl group attached via an amide linkage. Its molecular formula is C₁₅H₁₃ClN₂O₅, with a molecular weight of 336.73 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamides, which often exhibit antitumor, neurotropic, or receptor-antagonistic properties .

Properties

IUPAC Name |

2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)13(8-10)17-15(19)11-5-3-9(18(20)21)7-12(11)16/h3-8H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVHTBJBHSOYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-N-(2,5-dimethoxyphenyl)benzamide to introduce the nitro group. This reaction is usually carried out using concentrated nitric acid and sulfuric acid as the nitrating agents under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Products may include various oxidized derivatives depending on the reaction conditions.

Reduction: The major product is 2-chloro-N-(2,5-dimethoxyphenyl)-4-aminobenzamide.

Substitution: The products depend on the nucleophile used; for example, substitution with methoxide yields 2-methoxy-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

The compound has shown potential as an anticancer agent. Similar compounds in the benzimidazole class have been reported to exhibit significant activity against various cancer cell lines. For instance, derivatives of nitrobenzamides have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. The incorporation of methoxy groups in the structure enhances their biological activity, making them valuable in drug design for targeting specific pathways involved in cancer progression .

B. COX-2 Inhibition

Research indicates that compounds with structural similarities to 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide may act as selective COX-2 inhibitors, which are important in the treatment of inflammation and pain management. This property is particularly relevant given the role of COX-2 in tumorigenesis and the inflammatory response associated with cancer .

Material Science

A. Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its structure allows for modifications that can lead to materials used in organic electronics or photonic devices. The presence of electron-donating methoxy groups enhances its reactivity, making it suitable for further chemical transformations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

a. Substituent Positioning and Bioactivity

- The nitro group at the 4-position (as in the target compound) is critical for interactions with biological targets, such as neurokinin receptors . In contrast, analogs with nitro groups at the 3-position (e.g., N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide) may exhibit altered binding affinities due to electronic and steric effects .

- Methoxy vs.

Biological Activity

2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group, a nitro group, and two methoxy substituents on the phenyl ring, which contribute to its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the following pathways:

- Antibacterial Activity : The compound interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial lysis. The presence of the chloro and nitro groups enhances binding affinity to bacterial enzymes, making it effective against resistant strains such as Klebsiella pneumoniae .

- Anticancer Properties : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Such interactions may induce apoptosis in cancer cells by disrupting cellular processes .

Biological Activity Overview

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant antibacterial activity with an IC50 value indicating potent inhibition of Klebsiella pneumoniae growth .

- In Vitro Anticancer Activity : Research conducted on cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The study highlighted the importance of the nitro group in mediating these effects through the generation of reactive oxygen species (ROS) that damage cellular components .

- Diabetes Management : In a pharmacological study, the compound was found to inhibit α-glucosidase and α-amylase effectively, suggesting its potential use as an antidiabetic agent. Molecular docking studies indicated that the compound forms stable interactions with key active site residues of these enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and bioavailability when administered orally. Studies indicate that it meets Lipinski's rule of five, which predicts good oral bioavailability based on molecular properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.